![molecular formula C14H13N3OS B1416656 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-26-1](/img/structure/B1416656.png)
4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (MPBA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its biological properties.
Scientific Research Applications
Antifungal Effects
Research has indicated that derivatives similar to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, specifically dimethylpyrimidin-derivatives containing heterocyclic compounds, show significant antifungal activity. These compounds were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, demonstrating a stronger effect on Aspergillus terreus. This suggests potential antifungal applications for compounds structurally related to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (Jafar et al., 2017).
Antibacterial Activity
Another study explored the antibacterial properties of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones, which share a structural similarity with 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. The parent compound and its derivatives were synthesized and showed promising antibacterial activity, highlighting the potential of such compounds in antibacterial applications (Vartale et al., 2008).
Potential Anticancer Properties
A study on Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including derivatives similar to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, revealed potential anticancer properties. The synthesized compounds were investigated for their structures and antibacterial activity, alongside their effects on various cancer cell lines, showing promising results comparable to cisplatin (Ghani & Mansour, 2011).
Synthesis and Antimicrobial Activity
New pyridine derivatives, including compounds structurally related to 4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, were synthesized and evaluated for their antimicrobial activity. The study showed variable and modest activity against investigated bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMTFRANAKNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223331 | |
Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
CAS RN |
941867-26-1 | |
Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941867-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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